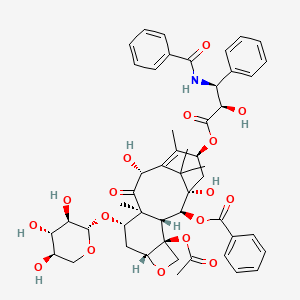

10-Deacetyl-7-xylosyl Paclitaxel

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

Molekularformel |

C50H57NO17 |

|---|---|

Molekulargewicht |

944 g/mol |

IUPAC-Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1 |

InChI-Schlüssel |

ORKLEZFXASNLFJ-DYLQFHMVSA-N |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

Synonyme |

7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a naturally occurring taxane derivative isolated from various species of the yew tree (Taxus), notably Taxus chinensis.[1] As a structural analogue of the widely used chemotherapeutic agent Paclitaxel (Taxol®), this compound has garnered significant interest within the scientific community. Its importance stems from two primary areas: its intrinsic biological activity as a microtubule-disrupting agent and its role as a key intermediate in the semi-synthesis of Paclitaxel and its derivatives, such as Docetaxel. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, biological mechanism of action, relevant experimental protocols, and its utility in synthetic chemistry.

Chemical and Physical Properties

This compound is a diterpenoid with a complex tetracyclic core structure, characteristic of the taxane family. The key structural distinctions from Paclitaxel are the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position. These modifications influence its physicochemical properties, such as polarity and solubility.

| Property | Value |

| CAS Number | 90332-63-1 |

| Molecular Formula | C₅₀H₅₇NO₁₇ |

| Molecular Weight | 943.98 g/mol |

| Alternate Names | 10-Deacetyl-7-xylosyltaxol, 10-Deacetylpaclitaxel 7-Xyloside |

Mechanism of Action and Biological Activity

Similar to Paclitaxel, this compound exerts its cytotoxic effects by targeting microtubules.[2] However, instead of inhibiting their assembly, it promotes the polymerization of tubulin and stabilizes the resulting microtubules, thereby preventing their dynamic instability which is crucial for various cellular processes, most notably mitosis. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Induction of Apoptosis

The primary mechanism of cell death induced by this compound is through the intrinsic, or mitochondrial-driven, pathway of apoptosis.[1][2] This has been particularly well-characterized in human prostate cancer (PC-3) cells. The signaling cascade is initiated by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the concomitant downregulation of anti-apoptotic members like Bcl-2 and Bcl-XL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a downstream caspase cascade, including the activation of effector caspases-3 and -6, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2]

Signaling Pathway Diagram

References

An In-Depth Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel: Structure, Properties, and Biological Activity

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a naturally occurring taxane and a derivative of the widely used anticancer drug, Paclitaxel.[1][2] It is primarily isolated from various species of the yew tree, such as Taxus chinensis and Taxus cuspidata.[1][3] Structurally, it differs from Paclitaxel by the absence of an acetyl group at the C-10 position and the presence of a xylosyl (a sugar molecule) moiety at the C-7 position.[4] These modifications result in improved pharmacological features, including higher water solubility compared to Paclitaxel.[5][] This compound has garnered interest in the scientific community as a potential anticancer agent itself and as a key precursor for the semi-synthesis of Paclitaxel.[4][7]

Chemical Structure and Physicochemical Properties

This compound possesses the complex diterpenoid core structure characteristic of taxanes. The key modifications—deacetylation at C-10 and xylosylation at C-7—alter its polarity and, consequently, its solubility.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₇NO₁₇ | [8][9][10] |

| Molecular Weight | 943.98 g/mol | [1][][10][11] |

| Exact Mass | 943.36264935 Da | [8][12] |

| CAS Number | 90332-63-1 | [9][10][12] |

| Appearance | White to Off-white Solid | [] |

| Melting Point | >228 °C (decomposes) | [] |

| Solubility | Soluble in DMSO and methanol.[1][13] Slightly soluble with heating/sonication.[] | |

| Purity (typical) | >98% (HPLC) | [9][13] |

| IUPAC Name | [4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [8][9] |

| Synonyms | 10-Deacetyl-7-xylosyltaxol, 10-Deacetylpaclitaxel 7-Xyloside, 7-Xylosyl-10-deacetyltaxol | [2][][10] |

Biological Activity and Mechanism of Action

Similar to its parent compound, this compound functions as a microtubule-disrupting agent.[12][14] It interferes with the normal function of microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][12][14]

The apoptotic mechanism has been specifically studied in human prostate cancer cells (PC-3) and is shown to be mediated through the mitochondria-driven intrinsic pathway.[1][2] The process involves:

-

Mitotic Arrest : The compound causes a significant arrest of cells in mitosis.[1]

-

Modulation of Bcl-2 Family Proteins : It up-regulates the expression of pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1][2]

-

Mitochondrial Disruption : This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability.[1][2]

-

Caspase Activation : The disruption of the mitochondrial membrane triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1][2] Caspase-9 then activates downstream executioner caspases, including caspase-3 and caspase-6.[2]

-

Apoptosis Execution : Activated caspase-3 also cleaves Bid, further amplifying the apoptotic signal.[2] Notably, the compound's activity does not appear to involve the death receptor (extrinsic) pathway, as evidenced by the lack of effect on CD95 and NF-kappaB proteins.[2]

Quantitative Biological Data

The cytotoxic and microtubule-disrupting activities of this compound have been quantified in various assays.

| Assay | System/Cell Line | IC₅₀ Value | Reference |

| Microtubule Disassembly | Pig Brain Microtubules | 0.3 µM | [14] |

| Microtubule Disassembly | Physarum Microtubules | 0.5 µM | [14] |

| Cell Proliferation Inhibition | PC-3 (Prostate Cancer) | 5 µM | [14] |

Experimental Protocols

Isolation and Purification from Taxus Species

A common method for obtaining this compound involves extraction from the needles of yew trees, followed by chromatographic purification.

Methodology: Negative Pressure Cavitation (NPC) Extraction followed by HPLC [3]

-

Sample Preparation : Needles from Taxus chinensis or Taxus cuspidata are collected, dried, and ground into a fine powder.

-

Extraction :

-

Solvent : 80% (v/v) aqueous ethanol.

-

Solid-to-Liquid Ratio : 1:15 (g/mL).

-

Conditions : The extraction is performed under negative pressure (e.g., -0.03 MPa) for 60 minutes. This process is typically repeated three times to maximize yield. NPC is favored as a low-temperature method that minimizes thermal degradation of the taxanes.

-

-

Filtration and Concentration : The resulting extracts are combined, filtered to remove solid plant material, and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Purification via Liquid Chromatography :

-

Initial Step : The crude extract can be subjected to reverse-phase liquid chromatography.[15]

-

Column : A C18 column is commonly used.

-

Elution : A solvent gradient (e.g., methanol/water or acetonitrile/water) is used to elute the compounds. Fractions are collected at regular intervals.

-

Recycling Chromatography : For higher purity, advanced techniques like twin-column recycling chromatography with a step solvent gradient can be employed to refine the product from a crude purity of ~24% to nearly 100%.[4]

-

-

Analysis and Identification :

-

HPLC-MS/MS : Fractions are analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry to identify and quantify this compound based on its retention time and mass-to-charge ratio.[3]

-

NMR : The structure of the purified compound is confirmed using Nuclear Magnetic Resonance spectroscopy.

-

In Vitro Cytotoxicity Assessment

The effect of this compound on cancer cell viability is commonly measured using an MTT assay.[16]

Methodology: MTT Assay

-

Cell Seeding : Cancer cells (e.g., A549 or PC-3) are seeded into a 96-well plate at a density of approximately 2 x 10⁵ cells/mL and incubated overnight to allow for attachment.

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24 hours).

-

MTT Reagent Addition : After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement : The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined from the dose-response curve.

Conclusion

This compound is a significant natural product with promising anticancer properties. Its enhanced water solubility and potent activity as a microtubule inhibitor make it a valuable candidate for further investigation in drug development. The detailed understanding of its structure, biological mechanism, and methods for its isolation and analysis provides a solid foundation for researchers and scientists working to harness its therapeutic potential, either as a standalone drug or as a crucial intermediate in the synthesis of other clinically important taxanes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of paclitaxel and its analogues in the needles of Taxus species by using negative pressure cavitation extraction followed by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C50H57NO17 | CID 53395275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biorlab.com [biorlab.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. medkoo.com [medkoo.com]

- 13. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]

- 14. 10-deacetyl--7-xylosyl-Paclitaxel, 10MG | Labscoop [labscoop.com]

- 15. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 16. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Reserves: A Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of 10-Deacetyl-7-xylosyl Paclitaxel, a significant taxane derivative and a key precursor in the semi-synthesis of the life-saving anti-cancer drug, Paclitaxel. This document provides a comprehensive overview of its natural occurrence, quantitative data from various Taxus species, detailed experimental protocols for its extraction and purification, and an illustrative representation of its biosynthetic origins.

Natural Occurrence and Significance

This compound, often referred to as 10-DAXP, is a naturally occurring xyloside found in various species of the yew tree (Taxus). It is structurally similar to Paclitaxel but features a xylosyl group at the C-7 position and lacks the acetyl group at the C-10 position. While it is sometimes considered a byproduct during the commercial extraction of Paclitaxel, its abundance in certain Taxus species makes it a valuable starting material for the semi-synthesis of Paclitaxel and its analogues.[1] The conversion of this readily available precursor can significantly enhance the overall yield and sustainability of Paclitaxel production.

Quantitative Analysis of this compound in Taxus Species

The concentration of this compound varies significantly among different Taxus species and even between different parts of the same plant. The following tables summarize the quantitative data reported in the scientific literature.

| Taxus Species | Plant Part | This compound Content (% of dry weight) | Reference |

| Taxus chinensis | Needles | 0.0467% | [2][3] |

| Taxus cuspidata | Needles | 0.0153% | [2][3] |

| Taxus brevifolia | Bark | 0.06 - 0.1% | [4] |

Table 1: Quantitative Comparison of this compound in Various Taxus Species. This table provides a comparative overview of the percentage of this compound found in the dry weight of different parts of Taxus species.

| Taxane | Taxus chinensis (Needles) | Taxus cuspidata (Needles) |

| Paclitaxel | 0.0053% | 0.0067% |

| 10-Deacetyl-7-xylosylpaclitaxel | 0.0467% | 0.0153% |

| 10-Deacetylpaclitaxel | 0.0132% | 0.0047% |

| Cephalomannine | 0.0076% | 0.0064% |

Table 2: Comparative Yields of Major Taxanes from Taxus Needles (% of dry weight). This table highlights the relative abundance of this compound compared to other major taxanes in the needles of Taxus chinensis and Taxus cuspidata. Data sourced from[2][3].

Experimental Protocols

This section outlines detailed methodologies for the extraction and purification of this compound from Taxus plant material.

Extraction of Crude Taxanes

This protocol is based on the negative pressure cavitation extraction method described by Wang et al. (2009).[3]

Materials and Reagents:

-

Dried and powdered needles of Taxus species

-

80% (v/v) ethanol

-

Negative pressure cavitation extraction apparatus

-

Rotary evaporator

Procedure:

-

Place 100 g of dried and powdered Taxus needles into the extraction vessel.

-

Add 1500 mL of 80% ethanol (solid to liquid ratio of 1:15 g/mL).

-

Set the negative pressure cavitation apparatus to a vacuum degree of -0.03 MPa.

-

Conduct the extraction for 60 minutes at room temperature.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude taxane extract.

Purification using Macroporous Resin Chromatography

This protocol is adapted from the method described by Fu et al. (2008) for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel.[5]

Materials and Reagents:

-

Crude taxane extract

-

Macroporous resin (AB-8)

-

Ethanol (30% and 80%)

-

Chromatography column

Procedure:

-

Dissolve the crude taxane extract in an appropriate solvent. The initial concentration of 7-xylosyl-10-deacetyl paclitaxel in the feed solution should be approximately 0.0657 mg/mL.[5]

-

Pack a chromatography column with AB-8 macroporous resin.

-

Load the dissolved crude extract onto the column at a flow rate of 1 mL/min. The processing volume should be 15 bed volumes (BV).[5]

-

Wash the column with 3 BV of 30% ethanol to remove impurities.

-

Elute the target compound, this compound, with 6 BV of 80% ethanol at a flow rate of 1 mL/min.[5]

-

Collect the eluate and concentrate to obtain the enriched product. This method can increase the content of 7-xylosyl-10-deacetyl paclitaxel by over 62-fold with a recovery of approximately 86%.[5]

High-Purity Purification using Twin-Column Recycling Chromatography

For obtaining high-purity this compound, the twin-column recycling chromatography with a step solvent gradient as described by Chen et al. (2024) is recommended.[6]

General Principle: This advanced chromatographic technique utilizes two columns and a recycling process with a step solvent gradient to enhance separation efficiency. A weak solvent is introduced between the two columns to counteract band broadening. This method has been shown to achieve a purity of 99.6% with a recovery rate surpassing 95%.[6] For detailed operational parameters, including solvent gradient, number of switches, feeding volume, and switch interval, please refer to the original publication.

Biosynthetic Pathway and Logical Relationships

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps. While the complete pathway for this compound is not fully elucidated, it is understood to branch from the main Paclitaxel biosynthetic pathway. The following diagrams illustrate the known steps leading to the taxane core and the subsequent modifications, as well as the logical workflow for the extraction and purification process.

Caption: The biosynthetic pathway of Paclitaxel, indicating the likely point of divergence for the formation of this compound from 10-Deacetylbaccatin III via an uncharacterized xylosyltransferase.

Caption: A logical workflow diagram illustrating the key stages in the extraction and purification of this compound from its natural sources.

References

- 1. [Industrial preparative chromatography purification of 10-deacetylpaclitaxel, the enzymatic product of 7-xylosyl-10-deacetylpaclitaxel] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Determination of paclitaxel and its analogues in the needles of Taxus species by using negative pressure cavitation extraction followed by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biosynthesis of 10-Deacetyl-7-xylosyl Paclitaxel in Taxus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism involves the stabilization of microtubules, leading to the disruption of mitosis in cancer cells.[1] Paclitaxel is a complex diterpenoid naturally produced by trees of the Taxus genus (yew). The biosynthesis of paclitaxel is a multi-step, intricate process involving numerous enzymes and intermediates.[2] In addition to paclitaxel, Taxus species produce a wide array of related compounds known as taxoids.

Among these are various analogues, such as 10-deacetyl-7-xylosyl paclitaxel (also referred to as 7-xylosyl-10-deacetyltaxol), which are of significant interest. These compounds not only represent branches in the metabolic network but also serve as potential precursors for the semi-synthesis of paclitaxel and other clinically important taxoids like docetaxel.[1][3] Understanding the biosynthetic pathway of these specific analogues is crucial for metabolic engineering efforts aimed at increasing the production of target molecules in plant cell cultures or heterologous systems. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway of the Taxane Skeleton

The biosynthesis of all taxoids, including this compound, begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway proceeds through a series of cyclization, hydroxylation, and acylation steps to form the core taxane skeleton and key intermediates like 10-deacetylbaccatin III (10-DAB).[2][4]

The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by taxadiene synthase (TS).[4] This is followed by a cascade of oxygenation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and acylation reactions carried out by various acyltransferases. These modifications build the highly decorated baccatin III core, a crucial precursor for paclitaxel.[5] 10-DAB is a key intermediate in this pathway and is the direct precursor to baccatin III via acetylation at the C10 position by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[6][7][8]

References

- 1. [Taxoids: structural and experimental properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 8. ovid.com [ovid.com]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 10-Deacetyl-7-xylosyl Paclitaxel as a Paclitaxel Precursor

Abstract

Paclitaxel, a highly effective anti-cancer agent, has historically faced supply challenges due to its low abundance in the primary natural source, the Pacific yew tree (Taxus brevifolia). This has spurred extensive research into semi-synthetic production routes from more abundant precursors. This technical guide focuses on the pivotal role of this compound (10-DXP), a naturally occurring taxane derivative, as a key starting material for the efficient synthesis of paclitaxel. We will delve into the chemical transformation pathways, present quantitative data on reaction yields and product purity, detail relevant experimental protocols, and provide visual representations of the synthesis and workflows. This document serves as a comprehensive resource for professionals engaged in oncology drug development and natural product synthesis.

Introduction: The Paclitaxel Supply Challenge

Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, thereby inducing mitotic arrest and apoptosis in cancer cells.[1][2][3] Its unique mechanism of action has made it a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[2][3]

The initial and primary source of paclitaxel was the bark of the Pacific yew tree, from which it could be isolated in very low yields (approximately 1 kg of the drug from the bark of 3,000 trees).[4] This unsustainable harvesting practice, coupled with the slow growth of the yew tree, created a significant supply bottleneck and prompted the exploration of alternative production methods. While total synthesis has been achieved, it is a complex and commercially unviable process.[5][6] Consequently, semi-synthesis from more readily available taxane precursors, such as 10-deacetylbaccatin III (10-DAB), has become the dominant production method.[4][5][7]

More recently, this compound (also referred to as 7-xylosyl-10-deacetylpaclitaxel or 10-DAXP) has emerged as a highly promising precursor.[8] Found in significant quantities in the needles of specific yew species like Taxus chinensis, 10-DXP offers a distinct advantage: it already possesses the complex C-13 side chain essential for paclitaxel's bioactivity.[7][8] This simplifies the semi-synthetic route compared to precursors like 10-DAB, which require the attachment of this side chain.

Chemical Structure and Rationale for Use

The core structure of paclitaxel is a complex diterpenoid taxane ring. The key structural differences between paclitaxel and its precursor, 10-DXP, are located at the C-7 and C-10 positions of this ring.

-

Paclitaxel: Features a hydroxyl group (-OH) at the C-7 position and an acetyl group (-OCOCH₃) at the C-10 position.

-

This compound (10-DXP): Lacks the acetyl group at C-10 (hence "10-deacetyl") and instead has a xylosyl (a five-carbon sugar) moiety attached via a glycosidic bond to the C-7 hydroxyl group.

The presence of the C-13 side chain in 10-DXP is the primary reason for its utility as a precursor. The conversion to paclitaxel essentially involves two main transformations: the removal of the C-7 xylosyl group and the acetylation of the C-10 hydroxyl group.

Semi-Synthetic Pathway from 10-DXP to Paclitaxel

The conversion of 10-DXP to paclitaxel is a streamlined process that leverages both enzymatic and chemical reactions. The overall pathway is significantly less complex than syntheses starting from 10-DAB.

Step 1: Enzymatic Hydrolysis of the C-7 Xylosyl Group

The first crucial step is the selective cleavage of the xylosyl group at the C-7 position. This is typically achieved through enzymatic hydrolysis using β-xylosidase. This biocatalytic approach is highly specific and proceeds under mild conditions, preventing unwanted side reactions on the sensitive taxane core.

The product of this reaction is 10-deacetylpaclitaxel (10-DAP), which is the most ideal direct precursor for the final acetylation step.[8]

Step 2: Conversion of 10-Deacetylpaclitaxel (10-DAP) to Paclitaxel

With the C-7 hydroxyl group exposed, the next and final major transformation is the acetylation of the C-10 hydroxyl group. This is a chemical step that often involves a protection-acetylation-deprotection sequence to ensure selectivity.

-

Protection: The hydroxyl groups, particularly the more reactive C-7 hydroxyl, are protected using a suitable protecting group like a silyl ether (e.g., triethylsilyl, TES).[1][7]

-

Acetylation: The C-10 hydroxyl group is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride.

-

Deprotection: The protecting group(s) are removed to yield the final paclitaxel molecule.[1][7]

In some cases, this conversion can be achieved in a one-pot composite step, further enhancing the efficiency of the process.[9]

Quantitative Data

The efficiency of the conversion process is a critical factor for industrial-scale production. The following table summarizes key quantitative data reported in the literature for the conversion of 10-DXP and its derivatives.

| Process Step | Starting Material | Product | Yield | Purity | Reference |

| Hydrolysis & Purification | 7-Xylosyl-10-deacetylpaclitaxel (10-DAXP) | 10-Deacetylpaclitaxel (10-DAP) | 79.7% (overall) | 96% | [8] |

| Hydrolysis (Crude) | 7-Xylosyl-10-deacetylpaclitaxel (10-DAXP) | Crude 10-DAP | 96.3% | 20.5% | [8] |

| Three-Step Synthesis | 10-deacetyl-7-xylosyltaxanes | Paclitaxel | 67.6% (total) | 99.52% | [10] |

| One-Step Conversion | 10-Deacetylpaclitaxel (10-DAP) | Paclitaxel | 80-85% (overall) | N/A | [9] |

Experimental Protocols

This section provides an overview of the methodologies for the key transformations involved in converting 10-DXP to paclitaxel.

Protocol 1: Enzymatic Hydrolysis of 10-DXP to 10-DAP

This protocol is based on the procedure for large-scale purification of 10-DAP.[8]

-

Starting Material: A partially purified extract from yew needles, primarily containing 10-DXP (>60%).

-

Enzymatic Reaction: The starting material is treated with β-xylosidase to completely hydrolyze the C-7 xylosyl group. The reaction is typically carried out in an aqueous buffer system at an optimal pH and temperature for the enzyme.

-

Reaction Monitoring: The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the 10-DXP peak and the appearance of the 10-DAP peak.

-

Work-up and Initial Purification: Following complete hydrolysis, the reaction mixture is passed through a resin column to isolate the crude 10-DAP.

-

Chromatographic Purification: The crude 10-DAP is further purified using a sequence of normal-phase and reversed-phase preparative chromatography (e.g., with an ODS solid phase) to achieve high purity.

Protocol 2: Three-Step Chemical Conversion to Paclitaxel

This protocol describes a general method for converting taxane precursors, including those derived from 10-DXP, into paclitaxel.[1][7][10][11]

-

TES Protection: The precursor (in this case, 10-DAP obtained from Protocol 1) is dissolved in a suitable organic solvent (e.g., pyridine). A silylating agent, such as triethylsilyl chloride (TES-Cl), is added to protect the reactive hydroxyl groups.

-

Acetylation: The C-10 hydroxyl group is acetylated. This is often achieved by adding an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture. The reaction is allowed to proceed until completion, which can be monitored by HPLC or Thin Layer Chromatography (TLC).

-

Deprotection: The TES protecting group is removed from the C-7 position. This is typically accomplished by adding an acid, such as hydrochloric acid (HCl), to the reaction mixture.

-

Purification: The final paclitaxel product is purified from the reaction mixture using techniques like column chromatography on silica gel.

Visualizations

Chemical Synthesis Pathway

Caption: Semi-synthetic pathway from 10-DXP to Paclitaxel.

Experimental Workflow

Caption: Overall workflow for Paclitaxel production from 10-DXP.

Conclusion

This compound represents a highly valuable and strategic precursor in the semi-synthesis of paclitaxel. Its natural abundance in renewable resources like yew needles and, most importantly, the presence of the requisite C-13 side chain, streamlines the manufacturing process. The conversion, involving a highly selective enzymatic hydrolysis followed by a straightforward chemical acetylation, is efficient and capable of producing high-purity paclitaxel with high yields. For researchers and professionals in drug development, leveraging 10-DXP offers a more sustainable and economically viable route to meet the global demand for this critical anti-cancer medication.

References

- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]

- 5. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [Industrial preparative chromatography purification of 10-deacetylpaclitaxel, the enzymatic product of 7-xylosyl-10-deacetylpaclitaxel] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of some 10-mono- and 2',10-diesters of 10-deacetylpaclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 10-Deacetyl-7-xylosyl Paclitaxel (10-DXP), a promising derivative of the widely used anticancer agent Paclitaxel. While specific quantitative data for 10-DXP is limited in publicly available literature, this document synthesizes information on its general characteristics and provides detailed experimental protocols based on established methods for paclitaxel and its analogues.

Executive Summary

This compound is a naturally occurring taxane derivative with reported enhanced aqueous solubility compared to its parent compound, Paclitaxel.[1] This property could offer significant advantages in formulation development, potentially mitigating the hypersensitivity reactions associated with the solvents used for Paclitaxel administration. Understanding the solubility and stability profile of 10-DXP is critical for its advancement as a therapeutic candidate. This guide outlines the current knowledge on its solubility in various solvents and provides robust experimental protocols for its comprehensive stability assessment. Furthermore, it visualizes key experimental workflows and the compound's established mechanism of action.

Solubility Profile

While several sources indicate that 10-DXP possesses higher water solubility than Paclitaxel, precise quantitative data remains scarce.[1] The available information on its solubility in common laboratory solvents is summarized below.

Table 1: Solubility of this compound

| Solvent | Concentration | Conditions | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Fresh DMSO recommended, as moisture can reduce solubility. | [2] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not specified | [3] |

| Methanol | Soluble | Heating and sonication may be required. | [1][4] |

| Water | Insoluble | - | [5] |

| Ethanol | Insoluble | - | [5] |

Note: The information in this table is derived from various supplier datasheets and may vary between batches.

Stability Profile

The stability of 10-DXP is a critical parameter for its development as a pharmaceutical agent. While specific stability studies on 10-DXP are not widely published, data from its parent compound, Paclitaxel, can provide valuable insights. The primary degradation pathways for Paclitaxel include hydrolysis and epimerization.[6] Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Table 2: Recommended Storage and Stability Information

| Condition | Recommendation | Reference(s) |

| Powder | ||

| Long-term Storage | -20°C under an inert atmosphere. | [1] |

| 4°C, protected from light. | [3] | |

| Shelf Life | ≥12 months if stored properly. | [1] |

| In Solution | ||

| DMSO Stock Solution | 1 month at -20°C. | [7] |

| Formulated (e.g., with corn oil or aqueous vehicles) | Use immediately for optimal results. | [2] |

Experimental Protocols

The following protocols are provided as a guide for researchers to determine the solubility and stability of 10-DXP. These are based on standard methods for taxane derivatives and should be validated for specific experimental conditions.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of 10-DXP to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable solvent. Analyze the concentration of 10-DXP using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating 10-DXP from its potential degradation products.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is often suitable for taxanes.

-

Mobile Phase: A gradient elution with acetonitrile and water is a common starting point. The addition of a small amount of acid (e.g., 0.1% formic acid) or buffer can improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 227 nm.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.

-

Acid Hydrolysis: Dissolve 10-DXP in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Dissolve 10-DXP in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 N NaOH). Incubate at room temperature and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Dissolve 10-DXP in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and collect samples at various time points for HPLC analysis.

-

Thermal Degradation: Store solid 10-DXP and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at different time points.

-

Photostability: Expose solid 10-DXP and a solution of the compound to a light source (e.g., ICH-compliant photostability chamber) and analyze at different time points. Protect a control sample from light.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of 10-DXP.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biorlab.com [biorlab.com]

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyl Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a highly effective antineoplastic agent widely used in the treatment of various cancers. Its complex structure, however, makes total synthesis challenging and commercially unviable for large-scale production. An economically more feasible approach is the semi-synthesis from naturally abundant precursors. 10-Deacetyl-7-xylosyl Paclitaxel, a taxane derivative often found as a significant byproduct during the extraction of paclitaxel from yew species, represents a valuable and readily available starting material for the semi-synthesis of paclitaxel.

These application notes provide a detailed protocol for the semi-synthesis of paclitaxel from this compound. The process involves a three-step chemical transformation: enzymatic hydrolysis of the C-7 xylosyl group, selective acetylation of the C-10 hydroxyl group, and purification of the final product. This methodology offers a cost-effective and efficient route to high-purity paclitaxel.

Data Presentation

The following table summarizes the quantitative data for the semi-synthesis of paclitaxel from this compound. The data is based on a three-step process with a reported overall yield of 67.6% and a final purity of 99.52%.[1][2]

| Step | Transformation | Key Reagents/Enzymes | Typical Yield (%) | Purity (%) |

| 1 | Enzymatic Deglycosylation | β-xylosidase | >95% conversion | Intermediate not isolated |

| 2 | Selective C-10 Acetylation | Acetic anhydride, Pyridine, DMAP | ~75% | Intermediate not isolated |

| 3 | Purification | Silica Gel Chromatography, HPLC | ~90% (from crude) | >99.5% |

| Overall | This compound to Paclitaxel | ~67.6% | >99.5% |

Experimental Protocols

Materials and Reagents

-

This compound (Starting Material)

-

β-xylosidase enzyme preparation

-

Sodium Acetate Buffer (50 mM, pH 4.5)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

Methanol

-

Silica Gel for column chromatography

-

Hexane

-

Acetone

-

HPLC grade Acetonitrile

-

HPLC grade Water

Step 1: Enzymatic Hydrolysis of the C-7 Xylosyl Group

This protocol utilizes a β-xylosidase enzyme to selectively cleave the xylosyl group from the C-7 position of this compound to yield 10-deacetylpaclitaxel.

Procedure:

-

In a reaction vessel, dissolve this compound in a minimal amount of a co-solvent such as methanol.

-

Add 50 mM sodium acetate buffer (pH 4.5) to the reaction vessel to achieve the desired substrate concentration.

-

Introduce the β-xylosidase enzyme preparation to the reaction mixture. The optimal enzyme concentration should be determined empirically but a typical starting point is a 1:10 enzyme to substrate ratio by weight.

-

Stir the reaction mixture at a controlled temperature, typically between 30-40°C, for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 10-deacetylpaclitaxel.

-

The crude product can be used directly in the next step without further purification.

Step 2: Selective Acetylation of the C-10 Hydroxyl Group

This protocol describes the selective acetylation of the C-10 hydroxyl group of 10-deacetylpaclitaxel to yield paclitaxel.

Procedure:

-

Dissolve the crude 10-deacetylpaclitaxel from Step 1 in anhydrous pyridine in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or HPLC for the formation of paclitaxel.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude paclitaxel.

Step 3: Purification of Paclitaxel

This protocol outlines a two-step purification process for obtaining high-purity paclitaxel.

A. Silica Gel Column Chromatography (Initial Purification)

-

Prepare a silica gel column using a slurry of silica gel in a hexane/ethyl acetate solvent system.

-

Dissolve the crude paclitaxel in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze them by TLC or HPLC to identify the fractions containing paclitaxel.

-

Combine the pure fractions and concentrate under reduced pressure.

B. High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Dissolve the partially purified paclitaxel from the column chromatography step in a suitable solvent mixture, such as acetonitrile and water.

-

Purify the paclitaxel using a preparative reverse-phase HPLC system with a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution profile at a suitable wavelength (e.g., 227 nm).

-

Collect the peak corresponding to paclitaxel.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain pure paclitaxel.

-

Characterize the final product by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the semi-synthesis of paclitaxel from this compound.

Caption: Workflow for the semi-synthesis of paclitaxel.

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel exerts its anticancer effects primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The diagram below illustrates the key signaling events involved in paclitaxel-induced apoptosis.

Caption: Key signaling events in paclitaxel-induced apoptosis.

References

Application Notes and Protocols for the Chromatographic Purification of 10-Deacetyl-7-xylosyl Paclitaxel

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a key intermediate in the semi-synthesis of Paclitaxel, a potent anti-cancer agent. Its efficient purification is crucial for the pharmaceutical industry to ensure the final product's purity and efficacy. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques, designed for researchers, scientists, and drug development professionals. The methodologies described are based on established scientific literature and aim to provide robust and reproducible purification strategies.

Purification Strategies Overview

Several chromatographic techniques have been successfully employed for the purification of this compound and related taxanes. The choice of method depends on the initial purity of the sample, the desired final purity, and the scale of the purification. The most common and effective methods include:

-

Twin-Column Recycling Chromatography: A high-resolution technique suitable for achieving very high purity.[1][2]

-

Macroporous Resin Chromatography: An effective method for initial enrichment and separation from crude extracts.[2][3]

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used analytical and preparative technique for the final polishing of the compound.

-

Reverse Phase Flash Chromatography: A rapid purification method suitable for processing larger sample volumes.[4]

Experimental Protocols

Protocol 1: High-Purity Purification using Twin-Column Recycling Chromatography with a Step Solvent Gradient

This protocol is adapted from a study that achieved a final purity of nearly 100% with a yield of over 95%.[1] This method is particularly advantageous for obtaining highly pure this compound.[1][2]

Objective: To achieve high-purity (>99%) this compound.

Materials and Equipment:

-

Twin-column recycling chromatography system

-

Two preparative chromatography columns packed with a suitable stationary phase (e.g., C18 silica gel)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Sample of crude or partially purified this compound

-

UV detector

Methodology:

-

Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase to a suitable concentration. Filter the solution through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Columns: Two identical preparative C18 columns.

-

Mobile Phase: A step gradient of a weak solvent and a strong solvent (e.g., water and acetonitrile/methanol mixture). The specific gradient profile needs to be optimized based on the initial sample purity.[1] A weak solvent is introduced between the two columns to counteract band broadening.[1]

-

Flow Rate: Optimize for the best separation, typically in the range of 10-50 mL/min for preparative columns.

-

Detection: UV at 227 nm.

-

-

Recycling Process:

-

Inject the sample onto the first column.

-

Elute the sample through the first column and direct the fraction containing the target compound to the second column.

-

Introduce a weak solvent between the columns to refocus the band.[1]

-

The eluent from the second column is then recycled back to the first column.

-

The number of cycles is a critical parameter to be optimized to achieve the desired separation.[1]

-

-

Fraction Collection: Collect the purified fraction of this compound when the desired purity is achieved, as monitored by the UV detector.

-

Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

Workflow Diagram:

Caption: Workflow for high-purity purification of this compound.

Protocol 2: Enrichment and Preliminary Purification using Macroporous Resin Chromatography

This protocol is based on the use of AB-8 macroporous resin, which has shown a high adsorption capacity for 7-xylosyl-10-deacetyl paclitaxel.[2][3] This method is ideal for processing crude extracts to enrich the target compound before final purification.[3]

Objective: To enrich this compound from a crude plant extract.

Materials and Equipment:

-

Glass column

-

AB-8 macroporous resin

-

Peristaltic pump

-

Crude extract containing this compound

-

Solvents: Ethanol, Water

-

Fraction collector

Methodology:

-

Resin Preparation: Pack a glass column with AB-8 macroporous resin. Wash the resin sequentially with water and ethanol to activate it and remove any impurities.

-

Sample Loading:

-

Dissolve the crude extract in a suitable solvent and adjust the concentration. A study reported optimal feed solution concentrations of 0.0657 mg/mL for 7-xylosyl-10-deacetyl paclitaxel.[3]

-

Load the sample onto the column at a controlled flow rate (e.g., 1 mL/min).[3] The processing volume should be optimized, with one study suggesting 15 bed volumes (BV).[3]

-

-

Washing: Wash the column with a low concentration of ethanol (e.g., 30% ethanol for 3 BV) to remove weakly adsorbed impurities.[3]

-

Elution: Elute the target compound using a higher concentration of ethanol. A gradient elution can be employed, for example, stepping up to 80% ethanol for 6 BV.[3]

-

Fraction Collection: Collect the fractions during the elution step.

-

Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the enriched this compound. The content of 7-xylosyl-10-deacetyl paclitaxel in the product can be significantly increased using this method.[3]

Logical Relationship Diagram:

Caption: Process for enrichment of this compound.

Data Presentation

The following tables summarize the quantitative data from the cited purification methods.

Table 1: Performance of Twin-Column Recycling Chromatography

| Parameter | Value | Reference |

| Initial Purity | 23.90% | [1] |

| Final Purity | ~100% | [1] |

| Yield | >95% | [1] |

| Final Purity (alternative study) | 99.6% | [2] |

| Recovery Rate (alternative study) | >95% | [2] |

Table 2: Performance of Macroporous Resin (AB-8) Chromatography

| Parameter | Initial Content | Final Content | Fold Increase | Recovery | Reference |

| This compound | 0.053% | 3.34% | 62.43 | 85.85% | [3] |

Table 3: General RP-HPLC and Flash Chromatography Purity

| Method | Compound | Purity | Reference |

| Reversed-Phase Flash Chromatography | Paclitaxel | 98.53% | [4] |

| Reversed-Phase Flash Chromatography | Baccatin III | 98.02% | [4] |

Conclusion

The purification of this compound can be effectively achieved using a multi-step chromatographic approach. An initial enrichment step using macroporous resin chromatography can significantly increase the concentration of the target compound from crude extracts. For achieving high purity required for pharmaceutical applications, twin-column recycling chromatography or preparative RP-HPLC are highly effective methods. The specific conditions for each chromatographic step should be optimized based on the starting material and the desired final product specifications. The protocols and data presented in these application notes provide a solid foundation for developing a robust and efficient purification process for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: HPLC Analysis of 10-Deacetyl-7-xylosyl Paclitaxel

This document provides a detailed guide for the analysis of 10-Deacetyl-7-xylosyl Paclitaxel using High-Performance Liquid Chromatography (HPLC). The methods outlined are based on established protocols for Paclitaxel and its related compounds, offering a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of Paclitaxel, a potent anti-cancer agent.[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound and related impurities.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.

2.1. Materials and Reagents

-

This compound reference standard (≥98% purity)[3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Potassium Dihydrogen Phosphate (KH2PO4) (analytical grade)

-

Ortho-phosphoric acid or Potassium Hydroxide for pH adjustment

2.2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

-

Data acquisition and processing software.

2.3. Chromatographic Conditions

The following tables summarize recommended starting conditions for the HPLC analysis. Method optimization may be required to achieve optimal separation for specific sample matrices.

Table 1: HPLC Method Parameters - Isocratic Elution

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 buffer (pH 4.5) (60:40, v/v)[4] |

| Flow Rate | 1.0 - 2.0 mL/min[4] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30 - 40 °C[5][6] |

| Detection | UV at 227 nm[5][6] or 230 nm[4] |

| Run Time | Approximately 15 - 20 minutes |

Table 2: HPLC Method Parameters - Gradient Elution

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)[6] |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.2 mL/min[6] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 40 °C[6] |

| Detection | UV at 227 nm[6] |

2.4. Standard and Sample Preparation

2.4.1. Standard Solution Preparation

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.4.2. Sample Preparation

The sample preparation method will vary depending on the matrix. For a drug formulation, a simple dilution may be sufficient.

-

Accurately weigh or measure the sample.

-

Dissolve or dilute the sample in the chosen diluent to a concentration that falls within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation and Analysis

3.1. System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The results should meet the acceptance criteria outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections (n≥5) |

3.2. Quantitative Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Table 4: Example Quantitative Data (Hypothetical)

| Standard Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Visualization of Workflows

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

4.2. Logical Relationship of HPLC Parameters

This diagram shows the key relationships between different parameters in developing an HPLC method.

Caption: Key HPLC parameter relationships.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorlab.com [biorlab.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. HPLC Analysis of Paclitaxel and Related Compounds on Ascentis® Express F5 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Conversion of 10-Deacetyl-7-xylosyl Paclitaxel to 10-deacetylpaclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-deacetylpaclitaxel (10-DAP) is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel. A significant and environmentally friendly route to produce 10-DAP is through the enzymatic hydrolysis of 10-Deacetyl-7-xylosyl Paclitaxel (10-DAXP), a more abundant precursor found in the needles of various Taxus species. This process utilizes β-xylosidase enzymes to selectively cleave the xylosyl group at the C-7 position of the taxane core. This document provides detailed application notes and protocols for this enzymatic conversion, subsequent purification, and analysis, tailored for researchers and professionals in drug development. The enzymatic approach offers high specificity and yield, presenting a sustainable alternative to purely chemical methods.[1][2]

Principle of the Enzymatic Conversion

The core of this biotransformation is the enzymatic cleavage of a glycosidic bond. A β-xylosidase enzyme recognizes and hydrolyzes the β-1,4-xylosidic linkage at the C-7 position of this compound, releasing a xylose molecule and yielding 10-deacetylpaclitaxel. This reaction is highly specific, leaving the rest of the complex taxane structure intact.

Experimental Protocols

Materials and Reagents

-

Substrate: Partially purified extract from Taxus needles containing this compound (>60% purity).[1]

-

Enzyme: β-xylosidase (e.g., from Cellulosimicrobium cellulans or recombinant β-xylosidase from Lentinula edodes).[3][4]

-

Buffers and Solvents: Sodium acetate buffer, Tris-HCl buffer, methanol, ethanol, acetonitrile (HPLC grade), ethyl acetate, hexane, and deionized water.

-

Purification Media: Macroporous resin (e.g., AB-8), normal-phase silica gel, and reversed-phase C18 silica (ODS).[1]

-

Analytical Standards: 10-deacetylpaclitaxel and this compound reference standards.

Protocol for Enzymatic Hydrolysis

This protocol is based on a high-yield enzymatic hydrolysis process.

-

Substrate Preparation: Prepare a solution of the partially purified this compound extract in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0). The final substrate concentration can be in the range of 1-10 g/L.[4]

-

Enzyme Addition: Add the β-xylosidase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically but can be initiated based on the enzyme's specific activity. For instance, using a cell-free culture medium from Cellulosimicrobium cellulans as the enzyme source has been shown to be effective.[3]

-

Incubation: Incubate the reaction mixture at a controlled temperature, for example, 30°C, with gentle agitation.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 1, 2, 3 hours) and analyzing them by HPLC to determine the consumption of the substrate and the formation of the product.

-

Reaction Termination: Once the conversion is complete (typically >98% within 3 hours under optimal conditions), the reaction can be stopped by denaturing the enzyme (e.g., by adding an organic solvent like methanol or by heat treatment).[3]

Protocol for Purification of 10-deacetylpaclitaxel

This multi-step purification protocol is designed to achieve high purity of the final product.[1]

-

Initial Solid-Phase Extraction:

-

Load the terminated reaction mixture onto a column packed with a macroporous resin (e.g., AB-8).

-

Wash the column with deionized water to remove salts and other polar impurities.

-

Elute the taxanes with an ethanol gradient. For example, a step gradient of 30% ethanol followed by 80% ethanol can be used.[6]

-

Collect the fractions containing the crude 10-deacetylpaclitaxel. This step can yield a product with a purity of around 20.5% and a high recovery of 96.3%.[1]

-

-

Normal-Phase Chromatography:

-

Pool and concentrate the fractions containing the crude 10-DAP.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Load the sample onto a normal-phase silica gel column.

-

Elute the column with a non-polar solvent system, such as a hexane/ethyl acetate gradient.

-

Monitor the fractions by TLC or HPLC and collect those containing the purified 10-DAP.

-

-

Reversed-Phase Preparative Chromatography:

-

Pool and concentrate the fractions from the normal-phase chromatography.

-

Dissolve the product in a suitable solvent (e.g., acetonitrile/water mixture).

-

Load the sample onto a reversed-phase preparative column (e.g., ODS).

-

Elute with a gradient of acetonitrile in water.

-

Collect the fractions containing the highly pure 10-deacetylpaclitaxel.

-

Lyophilize the final pooled fractions to obtain the product as a white powder. This final step can achieve a purity of 96%.[1]

-

Protocol for Analytical HPLC

This method is for monitoring the reaction and assessing the purity of the final product.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical mobile phase composition is a mixture of acetonitrile and water (e.g., 70:30 v/v).[7] The addition of 0.1% trifluoroacetic acid may improve peak shape.

-

Flow Rate: 1.0 - 1.2 mL/min.[7]

-

Detection: UV at 227 nm.[8]

-

Column Temperature: 30-40°C.

-

Injection Volume: 20 µL.

Data Presentation

The following tables summarize the quantitative data for the enzymatic conversion and purification processes.

Table 1: Enzymatic Reaction Parameters and Outcomes

| Parameter | Value/Range | Reference |

| Enzyme Source | β-xylosidase from Cellulosimicrobium cellulans / Recombinant Lentinula edodes | [3][4] |

| Substrate | This compound extract (>60%) | [1] |

| Substrate Conc. | 1-10 g/L | [4] |

| pH | 5.0 - 7.5 | [4][5] |

| Temperature | 30°C | [5] |

| Reaction Time | 3 - 24 hours | [3][4] |

| Conversion Rate | >98% | [3] |

| Product Yield (crude) | 96.3% | [1] |

Table 2: Purification Scheme Summary

| Purification Step | Stationary Phase | Mobile Phase (Eluent) | Purity of 10-DAP | Overall Yield | Reference |

| Solid-Phase Extraction | Macroporous Resin (AB-8) | 30%-80% Ethanol Gradient | 20.5% | 96.3% | [1][6] |

| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Intermediate | - | [1] |

| Reversed-Phase Prep. HPLC | ODS (C18) | Acetonitrile/Water Gradient | 96% | 79.7% | [1] |

Visualization of Workflow

The following diagram illustrates the overall workflow from the starting material to the final purified product.

References

- 1. Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graph transformation for enzymatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with 10-Deacetyl-7-xylosyl Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a derivative of the well-known anti-cancer drug Paclitaxel. Like its parent compound, it functions as a microtubule-stabilizing agent, leading to cell cycle arrest and ultimately apoptosis (programmed cell death)[1]. This compound has demonstrated cytotoxic effects in various cancer cell lines, making it a person of interest for further investigation in oncology research and drug development.

These application notes provide a detailed protocol for assessing the in vitro cell viability and cytotoxic potential of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is designed to be a starting point and can be adapted for different cell lines and experimental setups.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by disrupting microtubule dynamics, which are crucial for cell division. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle[2]. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL[1][3]. This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspases-3 and -6, ultimately leading to apoptosis[1].

Data Presentation

The following tables summarize the reported cytotoxic activity of this compound in various cancer cell lines. This data can be used as a reference for selecting appropriate starting concentrations for your experiments.

Table 1: Reported IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| PC-3 | Prostate Cancer | 5 | Not Specified | [2] |

| A2780 | Ovarian Cancer | 3.5 | Sulforhodamine B | [4] |

| A549 | Lung Cancer | 1.9 | Sulforhodamine B | [4] |

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line (e.g., PC-3, A2780, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., based on the IC50 values in Table 1, a range of 0.1 µM to 10 µM is a good starting point).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Visualizations

Caption: Workflow for the MTT cell viability assay.

Caption: Apoptotic signaling pathway induced by the compound.

Caption: Logical relationships in the experimental design.

References

Application Note: Analytical Techniques for the Characterization of 10-Deacetyl-7-xylosyl Paclitaxel Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Deacetyl-7-xylosyl Paclitaxel is a significant derivative of Paclitaxel, a potent anti-cancer agent originally isolated from the Pacific yew tree (Taxus brevifolia).[1][2] This derivative, often found as a natural impurity or a semi-synthetic precursor, plays a crucial role in the synthesis and manufacturing of Paclitaxel and its analogues like Docetaxel.[3][4] Accurate and robust analytical characterization is essential for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols and data for the primary analytical techniques used to characterize this compound and related substances: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating this compound from a complex mixture of related taxanes and for its quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common technique for assessing the purity and quantifying Paclitaxel derivatives. The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Purity Assessment

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water.

-